2-((4-メトキシベンジル)アミノ)イソニコチノニトリル

概要

説明

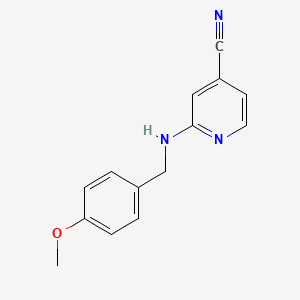

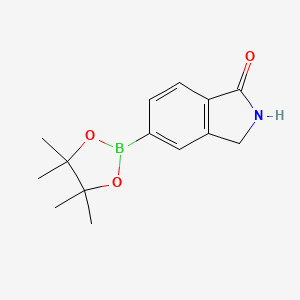

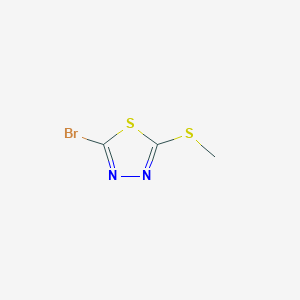

2-((4-Methoxybenzyl)amino)isonicotinonitrile is a chemical compound with the molecular formula C14H13N3O . It has a molecular weight of 239.277 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-((4-Methoxybenzyl)amino)isonicotinonitrile consists of 14 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((4-Methoxybenzyl)amino)isonicotinonitrile include a molecular weight of 239.277 g/mol . The compound is used for research purposes .科学的研究の応用

環境化学

最後に、この化合物は、汚染物質の分解や環境に優しい材料の合成など、環境用途で他の化学物質との反応性を調べることができます。

これらの分野はそれぞれ、2-((4-メトキシベンジル)アミノ)イソニコチノニトリル の独特の化学的特性から恩恵を受けることができ、さらなる研究によりさらに多くの用途が見つかる可能性があります。 この化合物は研究目的でのみ使用されるものであることに注意することが重要です .

特性

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-13-4-2-11(3-5-13)10-17-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOLTFXKNDDGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620851 | |

| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618446-32-5 | |

| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)